molecular formula C11H14ClN3O2 B1597168 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine CAS No. 392710-17-7

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

Cat. No. B1597168
M. Wt: 255.7 g/mol
InChI Key: CNROPYCGZCFWJI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with various reagents, its behavior under different conditions, and the products it forms.



Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

Synthesis and Characterization

  • Studies have explored the synthesis, characterization, and in vitro metabolism of various compounds, including those related to psychoactive substances, for understanding their chemical properties and biological interactions. For instance, the synthesis and analysis of nitracaine, methoxypiperamide, and mephtetramine have been detailed, providing insights into the structure and potential metabolic pathways of similar compounds (Power et al., 2014).

Biological Activity Prediction

  • The prediction of biological activity for new compounds using computational methods has been highlighted, indicating a pathway to understanding the potential biological interactions and applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine. For example, derivatives of 2-methyl-5-nitroimidazole have been synthesized, and their biological activity was predicted using computational programs (Nowak & Szpakiewicz, 2008).

Chemical Reactions and Mechanisms

  • Research into the reactivity of certain chemical groups within molecules, such as studies on the kinetics and mechanism of reactions involving dithiocarbonates and secondary alicyclic amines, may offer insights into the reactivity and potential chemical applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine (Castro et al., 2011).

Drug Synthesis Intermediates

  • The compound may serve as an intermediate in the synthesis of medicinal drugs, as indicated by studies on the synthesis of 1-amino-4-methylpiperazine and its application in drug synthesis (Kushakova et al., 2004).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, and any unanswered questions about its behavior.


I hope this general outline is helpful. If you have any more specific questions, feel free to ask!


properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNROPYCGZCFWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377934
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine

CAS RN

392710-17-7
Record name 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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